molecular formula C16H13NO B13778060 [3-(Isoquinolin-1-yl)phenyl]methanol CAS No. 1349715-97-4

[3-(Isoquinolin-1-yl)phenyl]methanol

Cat. No.: B13778060
CAS No.: 1349715-97-4
M. Wt: 235.28 g/mol
InChI Key: DBHNUOWVONUFLT-UHFFFAOYSA-N
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Description

[3-(Isoquinolin-1-yl)phenyl]methanol is a heterocyclic organic compound comprising an isoquinoline core substituted at position 1 with a phenyl group bearing a hydroxymethyl (–CH2OH) moiety at its para position. Isoquinoline derivatives are widely studied for their biological activity, including antibacterial and antitumor effects, and modifications to their substituents significantly influence their reactivity, solubility, and pharmacological profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1349715-97-4

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(3-isoquinolin-1-ylphenyl)methanol

InChI

InChI=1S/C16H13NO/c18-11-12-4-3-6-14(10-12)16-15-7-2-1-5-13(15)8-9-17-16/h1-10,18H,11H2

InChI Key

DBHNUOWVONUFLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .

Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid . Once the quinoline ring is formed, it can be further functionalized to introduce the benzyl alcohol group through various organic reactions.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications. Catalysts and solvents are carefully selected to ensure efficient and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-2-yl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Quinoline-2-carboxylic acid or quinoline-2-carbaldehyde.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(Quinolin-2-yl)benzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Quinolin-2-yl)benzyl alcohol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms or cancer cells . Additionally, the compound may modulate specific signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [3-(Isoquinolin-1-yl)phenyl]methanol with key analogs, focusing on molecular features, synthetic routes, and physicochemical properties.

Structural Analogs and Substituent Variations
Compound Name Molecular Formula Molecular Weight Key Substituents Reference
[3-(Isoquinolin-1-yl)phenyl]methanol (Target) C16H13NO (inferred) ~235.29 Phenyl-CH2OH at isoquinoline-1
(3-([1,1′-Biphenyl]-3-yl)-6,7-dimethoxyisoquinolin-1-yl)methanol C23H20NO3 (inferred) ~358.41 Biphenyl, 6,7-dimethoxy, –CH2OH
[1-(3-ethylpiperidin-1-yl)isoquinolin-3-yl]methanol C17H22N2O 270.37 3-Ethylpiperidine, –CH2OH
3-[3-(3-Methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine C22H20N2O 328.41 3-Methoxyphenyl, dihydroisoquinoline
3-(Isoquinolin-1-yl)benzoic acid C16H11NO2 249.26 Benzoic acid instead of –CH2OH

Key Observations :

  • Functional Groups : Replacing –CH2OH with a carboxylic acid (e.g., ) enhances polarity, likely improving aqueous solubility but altering reactivity.

Key Observations :

  • Efficiency : The use of PPh3 in THF () achieves high yields (up to 92%), suggesting that similar conditions could apply to the target compound.
  • Solvent Choice: Ethanol and THF are common for isoquinoline derivatives, balancing reactivity and solubility .

Research Implications

  • Biological Activity : The biphenyl-methoxy analog () demonstrated antibacterial activity against Staphylococcus aureus, suggesting that the target compound’s simpler structure might retain efficacy with improved pharmacokinetics.
  • Synthetic Optimization: The high yields in recommend azide reduction as a viable route for scaling up production of similar methanol derivatives.

Biological Activity

The compound [3-(Isoquinolin-1-yl)phenyl]methanol, also known by its chemical formula C17H15N1O, is an isoquinoline derivative that has garnered attention for its potential biological activities. Isoquinoline and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of [3-(Isoquinolin-1-yl)phenyl]methanol, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

[3-(Isoquinolin-1-yl)phenyl]methanol features a phenolic hydroxyl group attached to a phenyl ring, which is further connected to an isoquinoline moiety. The molecular structure is represented as follows:

C17H15NO\text{C}_{17}\text{H}_{15}\text{N}\text{O}

This structure contributes to the compound's unique chemical behavior and potential biological activity.

Antioxidant Activity

Research indicates that isoquinoline derivatives exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity of [3-(Isoquinolin-1-yl)phenyl]methanol could be attributed to the presence of the phenolic hydroxyl group, which is known to donate electrons and neutralize free radicals.

Antimicrobial Activity

Isoquinoline derivatives are often investigated for their antimicrobial properties. Preliminary studies suggest that [3-(Isoquinolin-1-yl)phenyl]methanol may possess antibacterial and antifungal activities. For example, similar compounds have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Compound Activity MIC (mg/mL)
3-(Isoquinolin-1-yl)phenylmethanolAntibacterial (E. coli)0.0195
3-(Isoquinolin-1-yl)phenylmethanolAntifungal (C. albicans)0.0048

Anti-inflammatory Activity

The anti-inflammatory potential of [3-(Isoquinolin-1-yl)phenyl]methanol is another area of interest. Isoquinoline derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammation pathways. This suggests that [3-(Isoquinolin-1-yl)phenyl]methanol may be beneficial in treating inflammatory conditions.

The biological activity of [3-(Isoquinolin-1-yl)phenyl]methanol is largely dependent on its interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and oxidative stress pathways.
  • Receptor Modulation : It may interact with various receptors that mediate cellular responses to stress and inflammation.

Case Studies

Several studies have focused on the synthesis and evaluation of isoquinoline derivatives similar to [3-(Isoquinolin-1-yl)phenyl]methanol:

  • Antioxidant Evaluation : A study synthesized multiple analogues of isoquinoline derivatives and assessed their antioxidant capacity using the DPPH assay. Some compounds exhibited antioxidant activities significantly higher than ascorbic acid .
  • Antimicrobial Screening : Another study evaluated a series of isoquinoline derivatives for their antimicrobial activity against various pathogens, demonstrating promising results for compounds structurally similar to [3-(Isoquinolin-1-yl)phenyl]methanol .

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